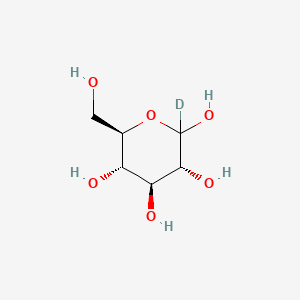
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is a chemical compound with the molecular formula C10H8Cl4FeP2 . It is used as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands for rhodium (I)-catalyzed enantioselective hydroformylation, metallocene-bridged bisphosphaalkene, and as a catalyst for the synthesis of oligonuclear heterometallic complexes .
Synthesis Analysis
The synthesis of 1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE involves the reaction of bis(dichlorophosphino)ferrocene with four equivalents of ethynylmagnesium bromide, resulting in the formation of the compound in a 76% yield .Molecular Structure Analysis
The molecular structure of 1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is represented by the SMILES string [Fe].ClP(Cl)c1cccc1.ClP(Cl)c1cccc1 . The molecular weight of the compound is 387.77 g/mol .Chemical Reactions Analysis
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is involved in various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is a light yellow to brown to dark green powder . It has a melting point of 67-71 °C . The compound is moisture sensitive and reacts with water .科学的研究の応用
Synthesis of Ferrocene-based Bidentate Phosphonite Ligands
1,1’-Bis(dichlorophosphino)ferrocene is used as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands . These ligands are used in various chemical reactions, including catalytic processes.
Rhodium (I)-Catalyzed Enantioselective Hydroformylation
This compound plays a crucial role in the rhodium (I)-catalyzed enantioselective hydroformylation . This process is used to convert alkenes into aldehydes, which are important intermediates in the synthesis of various organic compounds.
Synthesis of Metallocene-Bridged Bisphosphaalkene
1,1’-Bis(dichlorophosphino)ferrocene is also used in the synthesis of metallocene-bridged bisphosphaalkene . These compounds have potential applications in the field of materials science and catalysis.
Catalyst for Synthesis of Oligonuclear Heterometallic Complexes
This compound acts as a catalyst for the synthesis of oligonuclear heterometallic complexes . These complexes are used in various fields, including catalysis, magnetism, and materials science.
Ligand for Various Coupling Reactions
1,1’-Bis(dichlorophosphino)ferrocene is suitable as a ligand for various coupling reactions, such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . These reactions are widely used in organic synthesis.
Synthesis of Functional Macromolecules
The ferrocene core of 1,1’-Bis(dichlorophosphino)ferrocene imparts fine control to catalytic C–C and C–X coupling reactions used to manufacture a range of functional macromolecules . These include tailored dyes, OLED components, precisely engineered conducting polymers, and thermoplastics.
作用機序
Target of Action
1,1’-Bis(dichlorophosphino)ferrocene is primarily used as a ligand in various catalytic systems . Its main targets are the catalytic reactions it participates in, such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Mode of Action
The compound interacts with its targets by facilitating the coupling reactions . It acts as a ligand, binding to the metal center of the catalyst and influencing the reactivity of the catalyst .
Biochemical Pathways
The compound is involved in various catalytic pathways that lead to the formation of different organic compounds. These pathways include the Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling . The downstream effects of these pathways are the formation of various organic compounds used in different applications.
Result of Action
The result of the action of 1,1’-Bis(dichlorophosphino)ferrocene is the facilitation of various coupling reactions. This leads to the formation of different organic compounds, including those used in the manufacture of functional macromolecules, tailored dyes, OLED components, and precisely engineered conducting polymers and thermoplastics .
Action Environment
The action, efficacy, and stability of 1,1’-Bis(dichlorophosphino)ferrocene are influenced by various environmental factors. For instance, it is known to react with water , indicating that the presence of moisture could affect its stability and efficacy. Therefore, it is recommended to store it away from water/moisture, strong bases, and oxidizing agents .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1,1'-bis(dichlorophosphino)ferrocene can be achieved through a two-step reaction process. The first step involves the reaction of ferrocene with phosphorus trichloride to form ferrocenylphosphine dichloride. The second step involves the reaction of ferrocenylphosphine dichloride with lithium aluminum hydride to form 1,1'-bis(dichlorophosphino)ferrocene.", "Starting Materials": [ "Ferrocene", "Phosphorus trichloride", "Lithium aluminum hydride" ], "Reaction": [ "Step 1: Ferrocene is reacted with phosphorus trichloride in the presence of anhydrous aluminum chloride as a catalyst to form ferrocenylphosphine dichloride.", "Step 2: Ferrocenylphosphine dichloride is then reacted with lithium aluminum hydride in anhydrous ether to form 1,1'-bis(dichlorophosphino)ferrocene." ] } | |
CAS番号 |
142691-70-1 |
製品名 |
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE |
分子式 |
C10H8Cl4FeP2 10* |
分子量 |
387.78 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




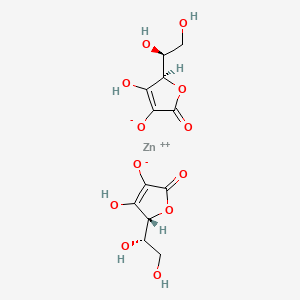

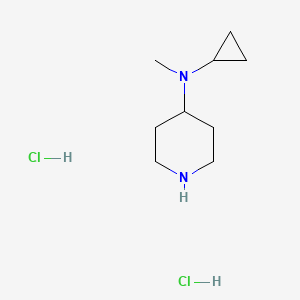
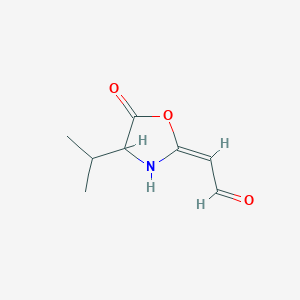
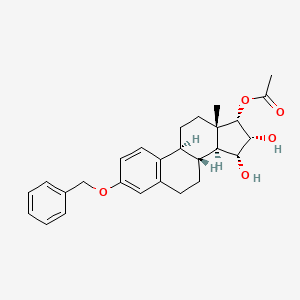
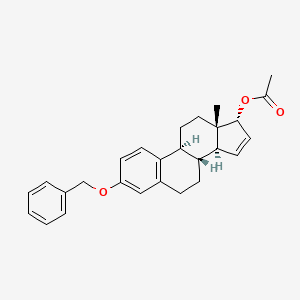
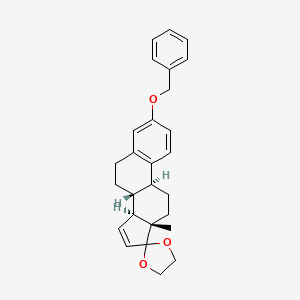
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)
